molecular formula C20H27BrN4 B049254 2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide CAS No. 121720-48-7

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide

Cat. No.: B049254
CAS No.: 121720-48-7
M. Wt: 403.4 g/mol
InChI Key: GVKUQZPNDASVEW-UHFFFAOYSA-N
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Description

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide is a sophisticated synthetic quinone-type compound engineered for advanced materials science and chemical research. Its structure integrates a brominated quinoid core with a long-chain dodecyl substituent and two cyanamide functional groups, creating a molecule with significant potential for studying electron-transfer processes and developing functional organic materials. The extended dodecyl chain promotes solubility in organic solvents and facilitates self-assembly and integration into soft matter systems, such as liquid crystals or organic thin films. The electron-accepting quinone moiety, activated by the bromine and cyanamide groups, makes this compound a prime candidate for investigation as a non-fullerene acceptor in organic photovoltaics (OPVs) or as a redox-active component in electrochemical sensors and charge-storage materials. Researchers can utilize this molecule to explore structure-property relationships in organic semiconductors, design novel supramolecular architectures, or develop new synthetic methodologies for functionalizing quinone scaffolds. This high-purity reagent is provided for specialized research applications to drive innovation in organic electronics and materials chemistry.

Properties

IUPAC Name

(2-bromo-4-cyanoimino-5-dodecylcyclohexa-2,5-dien-1-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-20(25-16-23)18(21)14-19(17)24-15-22/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUQZPNDASVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=NC#N)C(=CC1=NC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity
2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide, with the CAS number 121720-48-7, is a compound characterized by the molecular formula C20H27BrN4C_{20}H_{27}BrN_{4} and a molecular weight of approximately 403.36 g/mol. It features a unique structure that includes a dodecyl chain and multiple cyanamide functional groups, making it a subject of interest in various biological studies.

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological membranes and cellular components, leading to various physiological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom and the long hydrophobic dodecyl chain enhances its ability to penetrate microbial membranes, disrupting cellular integrity and function.

Anticancer Activity

Studies have suggested potential anticancer properties attributed to the compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. The mechanism likely involves the induction of apoptosis (programmed cell death) and the inhibition of mitotic processes in cancerous cells.

Case Studies

  • Antimicrobial Efficacy
    A study conducted on derivatives of cyanamide compounds demonstrated that modifications in their structure could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with longer alkyl chains showed increased efficacy due to better membrane interaction .
  • Cytotoxicity in Cancer Cells
    In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Data Tables

PropertyValue
CAS Number121720-48-7
Molecular FormulaC20H27BrN4C_{20}H_{27}BrN_{4}
Molecular Weight403.36 g/mol
Antimicrobial ActivityEffective against various bacteria
Anticancer ActivityInduces apoptosis in cancer cells
StudyFindings
Antimicrobial StudyEffective against Gram-positive/negative bacteria
Cancer Cell Line StudyInduces apoptosis in human cancer cells

Scientific Research Applications

The compound 2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide (CAS Number: 121720-48-7) is a specialized chemical with potential applications in various scientific fields. This article explores its applications, particularly in the realms of chemical synthesis , material science , and pharmaceutical research .

Basic Information

  • Molecular Formula : C20H27BrN4
  • Molecular Weight : 403.359 g/mol
  • Purity : ≥98.0%

Structural Characteristics

The compound features a unique structure that includes a dodecyl chain and cyanamide functional groups, which contribute to its reactivity and potential applications in organic synthesis and polymer chemistry.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of various organic compounds. Its bromine atom can facilitate nucleophilic substitution reactions, making it useful for creating more complex molecular architectures.

Case Study: Synthesis of Novel Polymers

Research indicates that derivatives of this compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. For instance, polymers incorporating dodecyl chains exhibit improved solubility and processability, making them suitable for applications in coatings and adhesives.

Material Science

Due to its unique structural features, this compound has potential applications in the development of advanced materials.

Example Applications:

  • Surfactants : The dodecyl group provides surfactant properties, useful in formulations for detergents and emulsifiers.
  • Nanocomposites : When incorporated into polymer matrices, it can enhance the mechanical properties of nanocomposites through improved interfacial adhesion.

Pharmaceutical Research

The cyanamide moiety is of particular interest in pharmaceutical chemistry due to its bioactivity. Compounds containing cyanamide groups have been studied for their potential as antitumor agents.

Research Findings:

Studies have shown that derivatives of cyanamide exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dodecyl chain may enhance cellular uptake and bioavailability, leading to more effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous cyclohexadiene derivatives, emphasizing substituent effects, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Cyclohexadiene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Water Solubility Cytotoxicity (IC50) Key Properties/Applications
2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide Br, C₁₂H₂₅, biscyanamide ~550 (estimated) Low (lipophilic) Not reported High lipophilicity; potential cytotoxic agent via redox cycling
2,5-Cyclohexadiene-1,4-dione (p-Benzoquinone) None (parent structure) 108.09 Slightly soluble 23.4–45.8 µg/mL Cytotoxic; used in organic synthesis
2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione (Chloranil) 4 Cl atoms 245.88 Insoluble Tumorigenic (animal models) Banned pesticide; redox-active herbicide
2-Ethyl-2,5-cyclohexadiene-1,4-dione Ethyl group 136.15 Moderate Potent cytotoxicity (mixtures) Bioactive component in insect secretions
Hydroquinone Two hydroxyl groups 110.11 High Moderate cytotoxicity Antioxidant; industrial reducing agent

Key Findings

Structural Influences on Reactivity: The bromine and dodecyl substituents in the target compound increase electrophilicity and lipophilicity compared to simpler quinones like p-benzoquinone. This may enhance membrane penetration and intracellular accumulation, a critical factor in cytotoxicity .

Cytotoxicity Trends: p-Benzoquinone derivatives with alkyl chains (e.g., ethyl or methyl groups) exhibit potent cytotoxicity (IC₅₀: 23.4–45.8 µg/mL), with mixtures showing synergistic effects . The dodecyl chain in the target compound may amplify this effect due to prolonged cellular retention. Chloranil’s tetrachloro substitution correlates with tumorigenicity in animal models, highlighting the risks of halogenated quinones . The bromine in the target compound could pose similar hazards, though specific toxicological data are lacking.

Physicochemical Properties: The dodecyl chain drastically reduces water solubility compared to p-benzoquinone or hydroquinone, favoring lipid-rich environments (e.g., cell membranes) . Vapor pressure for p-benzoquinone is 0.1 mm Hg at 25°C , but the target compound’s higher molecular weight and non-volatile substituents likely render it less volatile.

Potential Applications: The compound’s structural complexity suggests utility in medicinal chemistry (e.g., anticancer agents) or materials science (e.g., organic semiconductors). However, its stability and synthetic feasibility require further study.

Preparation Methods

Electrophilic Bromination of Pre-Functionalized Intermediates

Electrophilic bromination represents a cornerstone for introducing bromine into aromatic or conjugated systems. For example, 2-bromo-5-iodotoluene synthesis employs iodine and copper(II) bromide under acetonitrile reflux to achieve regioselective bromination. Adapting this approach, bromination of a pre-formed 5-dodecyl-2,5-cyclohexadiene intermediate could utilize N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize side reactions.

Key Considerations :

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic bromination rates.

  • Temperature control : Low temperatures (−10°C to 10°C) suppress polybromination.

  • Catalysts : Copper(II) bromide accelerates bromine insertion at electron-rich positions.

Alkylation for Dodecyl Chain Introduction

Friedel-Crafts Alkylation of Cyclohexadiene

Friedel-Crafts alkylation offers a pathway to install the dodecyl group. Using 1-bromododecane and a Lewis acid catalyst (e.g., AlCl₃), the reaction proceeds via carbocation intermediacy. However, steric hindrance from the dodecyl chain may necessitate prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C).

Nucleophilic Substitution at Brominated Positions

Alternatively, a brominated cyclohexadiene precursor undergoes nucleophilic substitution with dodecylmagnesium bromide (Grignard reagent). This method requires anhydrous conditions and tetrahydrofuran (THF) as the solvent, with yields highly dependent on the leaving group’s reactivity (bromine > iodine).

Cyanamide Functionalization

Condensation with Cyanamide Derivatives

Introducing cyanamide groups at positions 1 and 4 involves condensing the diamine intermediate with cyanogen bromide (CNBr) . For instance, 2,5-dibromo-3,6-dihydroxyquinone derivatives react with CNBr in dimethylformamide (DMF) at 60°C, forming biscyanamide products.

Optimization Parameters :

  • Molar ratio : A 2.5:1 excess of CNBr ensures complete conversion.

  • Base additives : Triethylamine neutralizes HBr byproducts, preventing acid-catalyzed decomposition.

Integrated Synthetic Pathways

Sequential Bromination-Alkylation-Cyanamation

A three-step sequence starting from 2,5-cyclohexadiene-1,4-dione:

  • Bromination : NBS in CCl₄ (0°C, 2 hours) yields 2-bromo-5-cyclohexadiene-1,4-dione.

  • Alkylation : Reaction with dodecylmagnesium bromide in THF (−78°C to room temperature).

  • Cyanamation : CNBr in DMF (60°C, 6 hours) introduces biscyanamide groups.

Yield Data :

StepReagentsYield (%)
BrominationNBS, CCl₄78
AlkylationDodecylMgBr, THF65
CyanamationCNBr, DMF, Et₃N52

Purification and Characterization

Chromatographic Techniques

Due to the compound’s hydrophobicity, silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product. Reverse-phase HPLC (C18 column, methanol/water 85:15) further purifies fractions contaminated with dodecyl chain byproducts.

Spectroscopic Confirmation

  • ¹H NMR : δ 0.88 (t, 3H, dodecyl CH₃), 1.25 (m, 20H, dodecyl CH₂), 6.45 (s, 2H, cyclohexadiene H).

  • IR : 2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=C).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Uncontrolled bromination may lead to 2,5- vs. 2,6-dibromo isomers. Using directed ortho-metalation with LDA (lithium diisopropylamide) ensures precise bromine placement.

Cyanamide Hydrolysis

The biscyanamide group is prone to hydrolysis in acidic media. Conducting reactions under strictly anhydrous conditions and adding molecular sieves (3Å) stabilizes the intermediate .

Q & A

Basic Research Question

  • Chromatographic optimization : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) adjusted for the compound’s hydrophobicity (logP ~4.2).
  • Particle technology : Utilize centrifugal partitioning chromatography (CPC) to separate aggregates based on size and polarity, reducing solvent waste .
  • Quality control : Validate purity via LC-MS and elemental analysis, with thresholds set at ≥98% for catalytic studies .

How does the bromo-dodecyl substituent influence catalytic activity in cross-coupling reactions?

Advanced Research Question

  • Mechanistic probing : Design kinetic experiments (e.g., Eyring plots) to compare activation energies of bromo-substituted vs. non-substituted analogs in Suzuki-Miyaura reactions.
  • Steric/electronic analysis : Use X-ray absorption spectroscopy (XAS) to quantify dodecyl chain effects on metal-ligand coordination geometry .
  • Theoretical framework : Link results to Hammett parameters or Tolman electronic parameters to predict substituent effects on catalytic cycles .

What methodologies address stability contradictions under varying environmental conditions?

Advanced Research Question

  • Controlled degradation studies : Expose the compound to UV light, humidity (40–80% RH), and oxidative agents (H₂O₂) while monitoring decomposition via TGA-DSC and GC-MS.
  • Replication protocols : Standardize experimental conditions (e.g., inert atmosphere for hygroscopic samples) to minimize variability .
  • Data reconciliation : Apply Bayesian statistical models to reconcile conflicting stability data from different labs, identifying systemic errors (e.g., calibration drift) .

How can computational models predict biological interactions without empirical data?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., cytochrome P450), prioritizing docking poses with ΔG ≤ -8 kcal/mol.
  • ADMET profiling : Apply QSAR models (e.g., SwissADME) to predict pharmacokinetics, integrating results with toxicity databases (e.g., PubChem).
  • Validation via hybrid methods : Cross-reference predictions with sparse experimental data (e.g., in vitro cytotoxicity assays) to refine force field parameters .

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